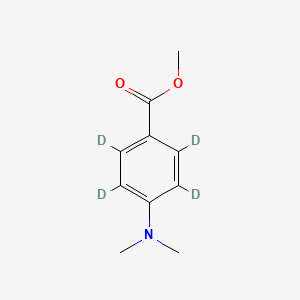
Methyl 4-(Dimethylamino)benzoate-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(Dimethylamino)benzoate-D4 is a deuterated derivative of Methyl 4-(Dimethylamino)benzoate. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C10H9D4NO2 and a molecular weight of 183.24 . The deuterium atoms in the compound make it particularly useful in various analytical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(Dimethylamino)benzoate-D4 can be synthesized through the esterification of 4-(Dimethylamino)benzoic acid with methanol in the presence of a deuterium source. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(Dimethylamino)benzoate-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Dimethylamino)benzoic acid
Reduction: 4-(Dimethylamino)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Methyl 4-(Dimethylamino)benzoate-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of Methyl 4-(Dimethylamino)benzoate-D4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into reaction mechanisms. The compound’s ester group can undergo hydrolysis, releasing 4-(Dimethylamino)benzoic acid, which can further participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(Dimethylamino)benzoate-D4 can be compared with other similar compounds such as:
Methyl 4-(Dimethylamino)benzoate: The non-deuterated version, which has similar chemical properties but lacks the benefits of stable isotope labeling.
Methyl 4-(N,N-Dimethylamino)benzoate: Another derivative with slight variations in the molecular structure.
Benzoic acid, 4-(Dimethylamino)-, methyl ester: A closely related compound with similar applications but different molecular weight and properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for analytical and research purposes.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
183.24 g/mol |
IUPAC-Name |
methyl 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3/i4D,5D,6D,7D |
InChI-Schlüssel |
DBQGARDMYOMOOS-UGWFXTGHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])N(C)C)[2H] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
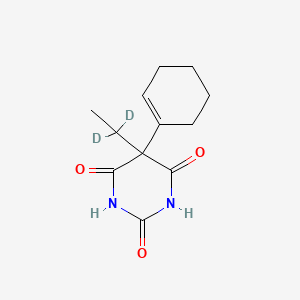
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)
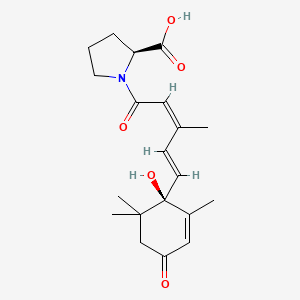

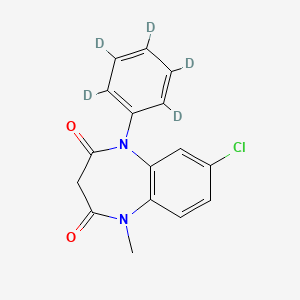

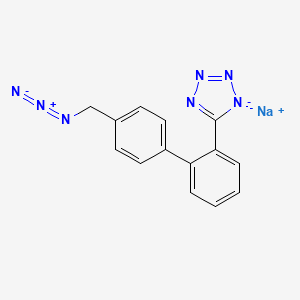
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
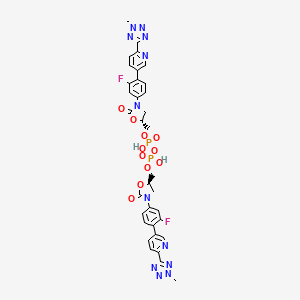

![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)

